molecular formula C10H10ClFO2 B14777490 Ethyl 3-chloro-4-fluoro-5-methylbenzoate

Ethyl 3-chloro-4-fluoro-5-methylbenzoate

Cat. No.: B14777490
M. Wt: 216.63 g/mol
InChI Key: LDDXKIKVALRZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-4-fluoro-5-methylbenzoate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of benzoic acid, featuring a chloro, fluoro, and methyl substituent on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-fluoro-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-fluoro-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Ethyl 3-chloro-4-fluoro-5-methylbenzoate is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-4-fluorobenzoate
  • Ethyl 3-chloro-5-methylbenzoate
  • Ethyl 4-fluoro-5-methylbenzoate

Uniqueness

Ethyl 3-chloro-4-fluoro-5-methylbenzoate is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 3-chloro-4-fluoro-5-methylbenzoate

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3

InChI Key

LDDXKIKVALRZSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.